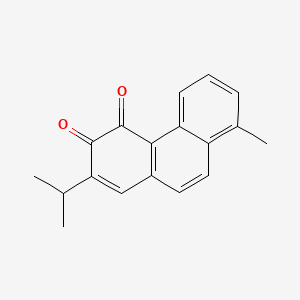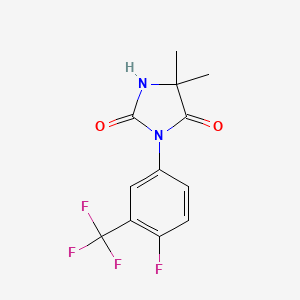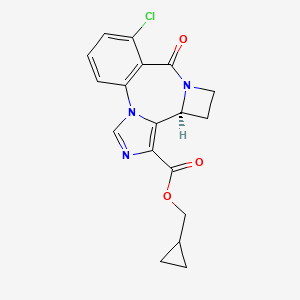
ロルペリドン
概要
説明
ロルペリドンは、化学名2-[[1-[2-(4-フルオロフェニル)-2-オキソエチル]ピペリジン-4-イル]メチル]-3H-イソインドール-1-オンとしても知られており、ミネルバ・ニューロサイエンス社が開発中の新規化合物であり、統合失調症の治療に使用されます。 主にセロトニン5-HT2A受容体およびシグマ2受容体のアンタゴニストとして作用し、その代謝物の1つはH1受容体にも親和性を示します .
2. 製法
ロルペリドンの合成には、いくつかの重要なステップが含まれます。
Boc保護: 4-アミノメチルピペリジンのBoc保護により、tert-ブチル4-アミノメチルピペリジン-1-カルボキシレート塩酸塩が生成されます。
ラジカルハロゲン化: o-トルイル酸エチルは、ラジカルハロゲン化を受け、2-(ブロモメチル)安息香酸エチルを生成します。
中間体反応: 2つの中間体の反応により、2-[(1-tert-ブトキシカルボニルピペリジン-4-イル)メチル]イソインドリン-1-オンが生成されます。
脱保護: 脱保護により、2-(ピペリジン-4-イルメチル)-3H-イソインドール-1-オン塩酸塩が生成されます。
アルキル化: 2-クロロ-4'-フルオロアセトフェノンによる第2級窒素のアルキル化により、ロルペリドンの合成が完了します.
3. 化学反応の分析
ロルペリドンは、以下の化学反応を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化され得ますが、詳細な酸化経路は広く文書化されていません。
還元: 還元反応は、特にケトン基などの官能基を修飾できます。
4. 科学的研究の応用
ロルペリドンは、統合失調症の陰性症状の治療における可能性について、主に研究されてきました。 臨床試験では有望な結果が得られており、陰性症状の軽減と社会機能の改善に有効であることが示されています .
科学的研究の応用
Roluperidone has been primarily investigated for its potential in treating negative symptoms of schizophrenia. It has shown promise in clinical trials, demonstrating efficacy in reducing negative symptoms and improving social performance .
作用機序
ロルペリドンは、セロトニン5-HT2A受容体およびシグマ2受容体を遮断することにより効果を発揮します。この遮断は、幻覚、妄想、興奮などの統合失調症の症状を軽減するのに役立ちます。 さらに、神経新生、神経可塑性、シナプス調節に関与する脳由来神経栄養因子(BDNF)に影響を与えます .
6. 類似化合物の比較
ロルペリドンは、その特定の受容体プロファイルによってユニークです。類似の化合物には、以下が含まれます。
リスパレドン: ドーパミン受容体を含むより広範な受容体プロファイルを持つ別の抗精神病薬。
パリペリドン: リスパレドンの代謝物で、同様の特性を持っています。
イロペリドン: セロトニンおよびドーパミン受容体に親和性を持つ抗精神病薬。
グレマンセリン: 選択的セロトニン受容体アンタゴニスト。
プルバンセリン: 研究中の別のセロトニン受容体アンタゴニスト
ロルペリドンは、その選択的な受容体拮抗作用と、有意なドーパミン作動性活性を持たずに統合失調症の陰性症状を治療する可能性により、際立っています .
生化学分析
Biochemical Properties
Roluperidone interacts with several biomolecules, including the 5-HT 2A, sigma 2, and α 1A-adrenergic receptors . It acts as an antagonist for these receptors . One of its metabolites also has some affinity for the H1 receptor .
Cellular Effects
Roluperidone has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmission through its antagonistic effects on the 5-HT 2A and sigma 2 receptors . This modulation might also affect glutamatergic pathways and calcium neuronal modulation .
Molecular Mechanism
The molecular mechanism of action of Roluperidone involves its antagonistic properties for serotoninergic 5-HT 2A, sigma 2, and α 1A-adrenergic receptors . By blocking these receptors, Roluperidone can modulate neurotransmission and potentially influence gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Roluperidone in laboratory settings are not fully documented. It has been used in trials studying the treatment of schizophrenia
Metabolic Pathways
It is known that Roluperidone has antagonistic properties for certain receptors, which suggests it may interact with enzymes or cofactors in these pathways .
準備方法
The synthesis of Roluperidone involves several key steps:
Boc Protection: The Boc protection of 4-aminomethylpiperidine yields tert-butyl 4-aminomethylpiperidine-1-carboxylate hydrochloride.
Free-Radical Halogenation: Ethyl o-toluate undergoes free-radical halogenation to form ethyl 2-(bromomethyl)benzoate.
Intermediate Reaction: The reaction between the two intermediates leads to 2-[(1-tert-butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one.
Deprotection: Deprotection yields 2-(piperidin-4-ylmethyl)-3H-isoindol-1-one; hydrochloride.
Alkylation: Alkylation of the secondary nitrogen with 2-chloro-4’-fluoroacetophenone completes the synthesis of Roluperidone.
化学反応の分析
Roluperidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify its functional groups, particularly the ketone group.
Substitution: Substitution reactions, especially involving the fluorophenyl group, are common.
類似化合物との比較
Roluperidone is unique due to its specific receptor profile. Similar compounds include:
Risperidone: Another antipsychotic with a broader receptor profile, including dopamine receptors.
Paliperidone: A metabolite of risperidone with similar properties.
Iloperidone: An antipsychotic with affinity for serotonin and dopamine receptors.
Glemanserin: A selective serotonin receptor antagonist.
Pruvanserin: Another serotonin receptor antagonist under investigation
Roluperidone stands out due to its selective receptor antagonism and its potential to treat negative symptoms of schizophrenia without significant dopaminergic activity .
特性
IUPAC Name |
2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRYULFRLCBRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189512 | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359625-79-9 | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359625-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CYR-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359625799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roluperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((1-(2-(4-fluorophenyl)-2-oxoethyl)piperidin-4-yl)methyl)isoindolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROLUPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P31I0M3BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Roluperidone?
A1: Roluperidone exerts its therapeutic effects primarily by antagonizing 5-HT2A receptors, sigma2 receptors, and α1A-adrenergic receptors. [, , , , ] This multi-receptor targeting profile makes it a promising candidate for addressing the complex symptomatology of schizophrenia, particularly negative symptoms. [, , , ]
Q2: How does Roluperidone's antagonism of 5-HT2A receptors potentially contribute to its efficacy in treating negative symptoms of schizophrenia?
A2: While the exact mechanisms are still being investigated, 5-HT2A receptor antagonism is hypothesized to improve negative symptoms by modulating dopaminergic and glutamatergic neurotransmission in key brain regions implicated in schizophrenia. [, ]
Q3: Beyond 5-HT2A receptors, what other targets does Roluperidone interact with, and how might these interactions contribute to its overall therapeutic profile?
A3: In addition to 5-HT2A receptors, Roluperidone also exhibits antagonism at sigma2 and α1A-adrenergic receptors. [, , ] The clinical significance of these interactions is not fully elucidated, but they might contribute to its effects on negative symptoms and potentially offer additional benefits in managing other aspects of schizophrenia. [, , , ]
Q4: What is the evidence supporting Roluperidone's efficacy in treating negative symptoms of schizophrenia?
A4: Roluperidone has demonstrated promising efficacy in treating negative symptoms in clinical trials. [, , , ] Notably, a placebo-controlled multinational trial showed significant improvements in the PANSS-derived Negative Symptom Factor Score (NSFS) and the Personal and Social Performance scale (PSP) total score in patients receiving Roluperidone 64 mg/day compared to placebo. []
Q5: A recent study employed network analysis to investigate Roluperidone's effects on negative symptom domains. What were the key findings of this research?
A5: The network analysis of a randomized clinical trial revealed that Roluperidone significantly reduced the centrality of avolition within the network of negative symptoms. [] This suggests that the drug may work by decoupling motivational processes from other negative symptom domains, leading to global improvements in these symptoms. []
Q6: Has Roluperidone demonstrated any effects on cognitive function in patients with schizophrenia?
A6: While some preclinical evidence suggests potential cognitive benefits, clinical trial data specifically investigating Roluperidone's impact on cognitive function in schizophrenia are limited. Further research is needed to fully explore this aspect of its therapeutic profile. []
Q7: What is known about the pharmacokinetic profile of Roluperidone?
A7: Specific details regarding Roluperidone's pharmacokinetics, including absorption, distribution, metabolism, and excretion, can be found in the published literature. [, ] A bioequivalence study confirmed the consistency of Roluperidone formulations used in different clinical trial phases and the planned commercial formulation. []
Q8: Are there any known drug-drug interactions associated with Roluperidone?
A8: Information on potential drug-drug interactions with Roluperidone is crucial for clinical practice. Healthcare professionals should refer to the most up-to-date prescribing information and resources for comprehensive details on this aspect.
Q9: What are the potential advantages of Roluperidone compared to existing antipsychotic medications for schizophrenia?
A9: Roluperidone's unique multi-receptor targeting profile and promising efficacy in treating negative symptoms, which are often poorly addressed by conventional antipsychotics, position it as a potential advancement in schizophrenia treatment. [, , , ]
Q10: What are the next steps in the development and research of Roluperidone?
A10: Further research is ongoing to optimize Roluperidone's therapeutic potential. This includes exploring novel drug delivery systems [], identifying biomarkers to predict treatment response [], and investigating its long-term effects and safety profile. [, ]
Q11: What is the crystal structure of the σ2 receptor in complex with Roluperidone?
A11: The crystal structure of the σ2 receptor in complex with Roluperidone has been elucidated and reported. [] This structural information is invaluable for understanding the molecular basis of Roluperidone's binding to the σ2 receptor and can guide further drug discovery efforts.
Q12: How was the crystal structure of the σ2 receptor used to identify new potential drug candidates?
A12: The crystal structure of the σ2 receptor complexed with Roluperidone served as a template for a large-scale docking screen of millions of molecules. [] This approach led to the identification of numerous novel chemotypes with high binding affinity for the σ2 receptor, paving the way for the development of new therapeutic agents. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)







